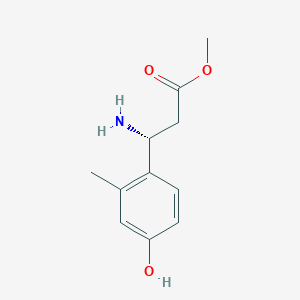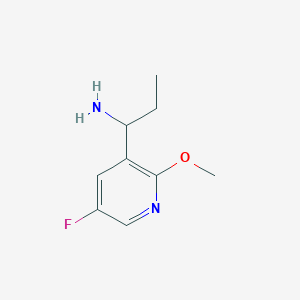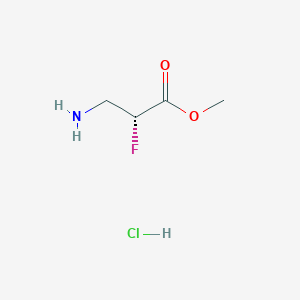
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl group, which is further substituted with a vinyl group and a 3,4,5-trimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4-bromomethylphenylselenide.
Formation of Vinyl Group: The 3,4,5-trimethoxybenzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the vinyl group.
Coupling Reaction: The vinyl-substituted 3,4,5-trimethoxybenzene is then coupled with 4-bromomethylphenylselenide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted vinyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane has several scientific research applications:
Medicinal Chemistry: The compound’s selenium moiety imparts unique biological activities, making it a candidate for anti-cancer, anti-inflammatory, and antioxidant studies.
Materials Science: Its structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane involves its interaction with biological targets through the selenium atom. The compound can inhibit enzymes by forming covalent bonds with thiol groups in cysteine residues, leading to the modulation of cellular pathways. Additionally, its trimethoxyphenyl group enhances its binding affinity to specific molecular targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)sulfane: Similar structure but with sulfur instead of selenium.
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
Uniqueness
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium-containing compounds often exhibit higher biological activity and different reactivity profiles, making them valuable in various research applications.
Propiedades
Fórmula molecular |
C18H20O3Se |
|---|---|
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[1-(4-methylselanylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3Se/c1-12(13-6-8-15(22-5)9-7-13)14-10-16(19-2)18(21-4)17(11-14)20-3/h6-11H,1H2,2-5H3 |
Clave InChI |
RDAMIQBWDWESHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=C)C2=CC=C(C=C2)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


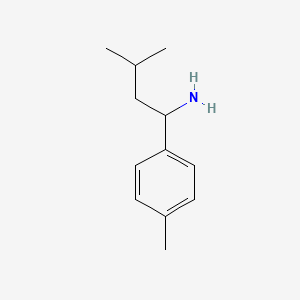
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)

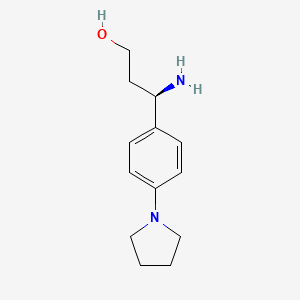
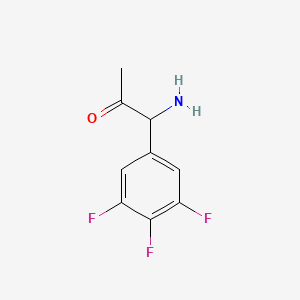
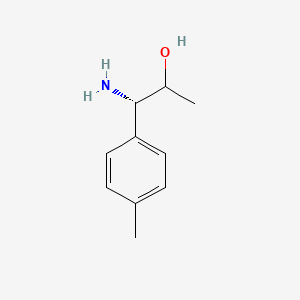
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
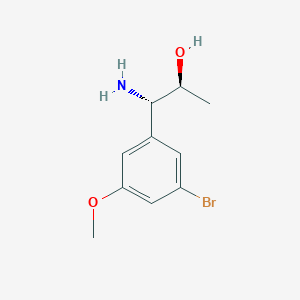
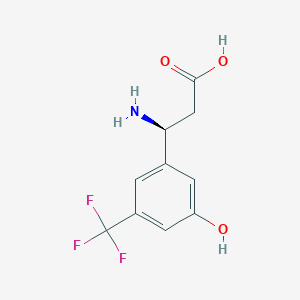
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
